Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group attached to an azetidine ring, which is further connected to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the pyrimidinylamine core This core can be synthesized through a reaction between a suitable pyrimidine derivative and an amine source under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the pyrimidinyl or azetidine rings, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ various nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.
Nilotinib: Another tyrosine kinase inhibitor with similar applications to Imatinib.
4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid: A related compound used in the preparation of Nilotinib.
Uniqueness: Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate stands out due to its unique structural features and potential applications. Its ability to interact with specific biological targets and its versatility in chemical synthesis make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
methyl 4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-15(22)12-5-3-11(4-6-12)14(21)20-9-13(10-20)19-16-17-7-2-8-18-16/h2-8,13H,9-10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCESSIVZCOBLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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